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Introduction:

Hirudin and its recombinant forms, such as lepirudin and desirudin, are potent direct thrombin
inhibitors that have been investigated as an alternative anticoagulant to heparin in
hemodialysis, particularly in patients with heparin-induced thrombocytopenia (HIT).[1] Unlike
heparin, hirudin's anticoagulant effect is independent of antithrombin 11l and it directly binds to
and inactivates thrombin. Its primary route of elimination is renal, which necessitates careful
dose adjustments in patients with renal insufficiency to mitigate the risk of bleeding.[2][3][4]
These notes provide a summary of experimental data and protocols for the use of hirudin in a
hemodialysis setting.

Data Presentation

The following tables summarize quantitative data from various experimental and clinical studies
on the use of hirudin in hemodialysis.

Table 1: Hirudin Dosage Regimens in Hemodialysis
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Study o Dosage
. Hirudin Type . Key Outcomes Reference
Population Regimen
Prevention of
thrombus
formation in the
) Recombinant 0.5 mg/kg extracorporeal
Nephrectomized o ] o
b Desulfatohirudin intravenous circuit without [5][6]
0gs
J (r-hirudin) bolus significant
bleeding
complications.[5]
[6]
Continuous IV Dosage had to
infusion: 0.006 to  be individualized.
Critically IlI ) 0.025 mg/kg/hr Anticoagulation
) ) Recombinant i
Patients with o (N=2) or was achievable
Hirudin - ) [2]
Suspected HIT o Repetitive IV without
(Lepirudin) ) )
on CVVHD boli: 0.007 to excessive
0.04 mg/kg bleeding risk with
(N=5) close monitoring.
Maintained
without clotting
events; no
) ] bleeding was
Chronic Recombinant 0.08 mg/kg
o o ) observed.[7]
Hemodialysis Hirudin (HBW intravenous [7]
] Lower doses
Patients 023) bolus
(0.02, 0.04, 0.06
mg/kg) were
associated with
clotting.
Chronic Renal Recombinant 0.15 mg/kg Effective dialysis [8]
Failure Patients Hirudin (r- intravenous with a shorter
hirudin) bolus aPTT compared

to heparin,

suggesting a
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lower bleeding

risk.[8]
Achieved
) ) ) efficient
Patient with HIT Recombinant 0.14 mg/kg .
o ) hemodialysis for
on Regular Hirudin (r- intravenous ]
) ) o over 50 sessions
Hemodialysis hirudin) bolus

without major

issues.

Table 2: Pharmacokinetic and Monitoring Parameters for Hirudin in Renal Impairment
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Parameter Value | Observation Context Reference
~6-8 hours in
nephrectomized dogs. = Demonstrates the
Elimination Half-Life [5] Lengthens toup to  critical impact of renal 5]
(tv2) 150 hours with function on drug
deteriorating renal clearance.
function in humans.
1.5t0 2.0 times Common target range
Target aPTT baseline.[2] 1.5t0 2.5 for therapeutic [2][10][11]

times baseline.

anticoagulation.

aPTT with 0.15 mg/kg
r-hirudin

65 to 103 seconds

This was considered
effective for dialysis

and shorter than with [8]
heparin (>120

seconds).

Activated Clotting
Time (ACT)

Cut-off value below
which clotting is
expected was 12

minutes.

ACT was found to
distinguish between (7]
patients with and

without clotting.

Ecarin Clotting Time
(ECT)

Used as a bedside
method for monitoring
blood levels and for
dosage adjustments.
[9] Shows a more
linear correlation to
lepirudin plasma
levels than aPTT at

higher concentrations.

Potentially a more
reliable monitoring
tool than aPTT.

[3]09]

Therapeutic Blood
Level

0.5t0 1.5 pg/mL

The antithrombotic [O1[11]
effect is within this

range. A concentration

of 2 ug/mL is

associated with an
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increased bleeding

tendency.

Experimental Protocols

Protocol 1: Anticoagulation with Recombinant Hirudin (Lepirudin) during Continuous
Venovenous Hemodialysis (CVVHD) in Critically 1l Patients

» Objective: To provide safe and effective anticoagulation for CVVHD in critically ill patients,
particularly those with suspected HIT.

o Patient Population: Critically ill patients with acute kidney injury requiring CVVHD, including
those with suspected heparin-induced thrombocytopenia.[2]

o Materials:
o Recombinant hirudin (Lepirudin) for injection.

CVVHD machine.

o

o

Polysulfone high-flux hemodialyzer (e.g., 0.75 m?).[2]

[¢]

Standard dialysis and replacement fluids.

[e]

Equipment for monitoring aPTT and/or ECT.

o Methodology:
o Baseline Assessment: Before initiating hirudin, obtain a baseline aPTT.
o Dosing Strategy (Individualized):

= Continuous Intravenous Infusion: Initiate a continuous infusion of lepirudin at a rate of
0.006 to 0.025 mg/kg/hr.[2] The starting dose should be at the lower end of this range,
especially in anuric patients.

» Repetitive Intravenous Boli: Administer an initial bolus of 0.007 to 0.04 mg/kg.[2]
Subsequent boli should be guided by aPTT monitoring.
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o Monitoring:

» Measure systemic aPTT 4 hours after the start of treatment and 4 hours after every
dosage change.[3] Once stable, monitor at least once daily.

» The target aPTT should be 1.5 to 2.0 times the patient's baseline value.[2]

» Closely monitor the patient for any signs of bleeding (e.g., at catheter insertion sites,
gastrointestinal bleeding) or clotting in the extracorporeal circuit.

o Dose Adjustment:

» |f the aPTT is below the target range and there is evidence of clotting, increase the
infusion rate or the bolus dose by 20%.[3]

» |f the aPTT is above the target range or there are signs of bleeding, reduce the dose or
temporarily discontinue the infusion.

e Endpoint Assessment:
o Efficacy: Prevention of clotting in the hemodialyzer and circuit.
o Safety: Incidence of major and minor bleeding events.
Protocol 2: Bolus-Only Anticoagulation with Recombinant Hirudin for Intermittent Hemodialysis

¢ Objective: To evaluate the efficacy and safety of a single bolus of recombinant hirudin for
anticoagulation during a standard intermittent hemodialysis session.

» Patient Population: Patients with chronic renal failure on maintenance hemodialysis.[7][8]
e Materials:

o Recombinant hirudin for injection.

o Standard hemodialysis machine and dialyzer (e.g., low flux polysulfone).[7]

o Equipment for monitoring Activated Clotting Time (ACT) or aPTT.
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o Methodology:
o Baseline Assessment: Record baseline coagulation parameters (aPTT, ACT).

o Administration: Administer a single intravenous bolus of recombinant hirudin at a dose of
0.08 mg/kg just before the start of the hemodialysis session.[7]

o Monitoring:

= Monitor ACT at regular intervals during dialysis (e.g., at 2 and 4 hours). A target ACT of
>12 minutes may be considered to prevent clotting.[7]

= Alternatively, monitor aPTT to ensure it remains within a therapeutic range (e.g., 65-103
seconds).[8]

» Visually inspect the dialyzer and blood lines for evidence of clot formation.
= Monitor the patient for any signs of bleeding.
o Post-Dialysis:

» Measure plasma hirudin levels at the end of dialysis and before the next session to
assess for drug accumulation.[7]

e Endpoint Assessment:

o Efficacy: Successful completion of the dialysis session without significant clotting in the
dialyzer.

o Safety: Absence of bleeding complications during and immediately after the dialysis

session.

Mandatory Visualizations
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N

In-Dialysis Monitoring
(aPTT/ACT, Bleeding, Clotting)

:

Endpoint Assessment
(Efficacy & Safety)

:

Data Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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